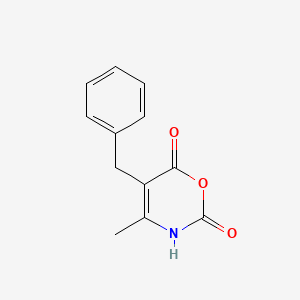

![molecular formula C28H52N3O7PS B13848981 [(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)

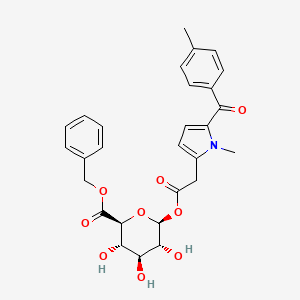

[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

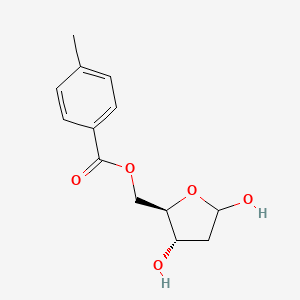

N-Biotinyl D-erythro-Sphingosine-1-phosphate: is a biotinylated derivative of sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes. This compound is synthesized by the phosphorylation of biotinyl sphingosine by recombinant human sphingosine kinase 1 and 2 . It contains a biotin unit at the ω-terminal of its fatty-acid chain, making it useful for various biochemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl D-erythro-Sphingosine-1-phosphate involves the phosphorylation of biotinyl sphingosine. This reaction is catalyzed by sphingosine kinase 1 and 2, which are enzymes that facilitate the transfer of a phosphate group to the sphingosine molecule . The reaction conditions typically involve the use of recombinant human enzymes and specific buffer solutions to maintain the pH and ionic strength required for optimal enzyme activity .

Industrial Production Methods: Industrial production of N-Biotinyl D-erythro-Sphingosine-1-phosphate is not widely documented. the process would likely involve large-scale enzymatic reactions using bioreactors to produce the compound in significant quantities. The product would then be purified using chromatographic techniques to ensure high purity and quality .

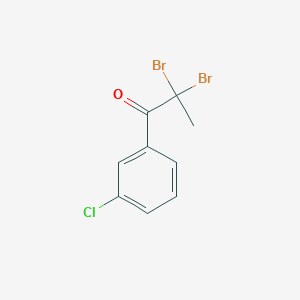

Analyse Chemischer Reaktionen

Types of Reactions: N-Biotinyl D-erythro-Sphingosine-1-phosphate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce biotinylated sphingosine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated biotinylated sphingosine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Biotinyl D-erythro-Sphingosine-1-phosphate is used as a biochemical tool to study sphingolipid metabolism and signaling pathways. It serves as a substrate for various enzymatic assays and can be used to investigate the role of sphingosine-1-phosphate in cellular processes .

Biology: In biological research, this compound is used to study the effects of sphingosine-1-phosphate on cell growth, differentiation, and apoptosis. It is also used in receptor binding studies to identify and characterize sphingosine-1-phosphate receptors .

Medicine: N-Biotinyl D-erythro-Sphingosine-1-phosphate has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer, inflammation, and cardiovascular diseases. It is also used in drug development to screen for potential inhibitors of sphingosine kinase .

Industry: In the industrial sector, this compound is used in the development of diagnostic assays and as a reagent in biochemical research .

Wirkmechanismus

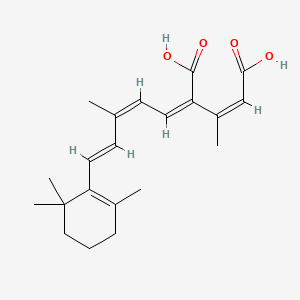

N-Biotinyl D-erythro-Sphingosine-1-phosphate exerts its effects by interacting with sphingosine-1-phosphate receptors (S1PRs) on the cell surface. These receptors are involved in various signaling pathways that regulate cell growth, survival, and migration . The compound is phosphorylated by sphingosine kinase, which converts it into its active form. This active form then binds to S1PRs, triggering downstream signaling cascades that influence cellular processes .

Vergleich Mit ähnlichen Verbindungen

Sphingosine-1-phosphate (S1P): A naturally occurring bioactive lipid involved in various cellular processes.

Biotinylated Sphingosine: A biotinylated derivative of sphingosine used in biochemical research.

Caged Sphingosine-1-phosphate: A photolyzable derivative used to study sphingosine-1-phosphate-mediated intracellular events.

Uniqueness: N-Biotinyl D-erythro-Sphingosine-1-phosphate is unique due to its biotinylation, which allows for easy detection and purification using streptavidin-based methods. This makes it particularly useful in biochemical assays and research applications where precise quantification and isolation are required .

Eigenschaften

Molekularformel |

C28H52N3O7PS |

|---|---|

Molekulargewicht |

605.8 g/mol |

IUPAC-Name |

[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22-,23-,24+,25-,27-/m0/s1 |

InChI-Schlüssel |

YUVSZTHGPGQBCL-VAZPAFHYSA-N |

Isomerische SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |

Kanonische SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)

![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)

![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)

![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)

![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)

![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)